molecular formula C21H24O4 B1202778 Racemosol

Racemosol

Cat. No. B1202778
M. Wt: 340.4 g/mol
InChI Key: PXUNBQVWLWLIHU-UHFFFAOYSA-N
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Description

Racemosol is a natural product found in Piliostigma malabaricum and Bauhinia racemosa with data available.

Scientific Research Applications

Antimalarial Activity

Racemosol and its derivatives have demonstrated notable antimalarial activity. This was observed in compounds isolated from the roots of Bauhinia malabarica Roxb., including racemosol and demethylracemosol, which exhibited moderate antimalarial effects (Kittakoop et al., 2000).

Novel Phenolic Compound

Racemosol is a unique tetracyclic phenol discovered in the hexane extract of the heartwood of Bauhinia racemosa Lamk.. Its structural properties were extensively studied, highlighting its uniqueness in the realm of phenolic compounds (Anjaneyulu et al., 1986).

α-Glucosidase Inhibition

Racemosol derivatives have shown potential in inhibiting α-glucosidase, an enzyme relevant in diabetes management. This was particularly evident in a study involving monoacylated polyhydroxytriterpenoids from the fruits of Barringtonia racemosa (Ponnapalli et al., 2015).

Potential Anti-Inflammatory Properties

Racemosol and its derivatives have shown potent anti-inflammatory activities, especially against cyclooxygenase-1 and -2 (COX-1 and COX-2) enzymes. This was observed in natural products derived from Bauhinia malabarica Roxb. (Songarsa et al., 2005).

properties

Product Name

Racemosol

Molecular Formula

C21H24O4

Molecular Weight

340.4 g/mol

IUPAC Name

5-methoxy-13,16,16-trimethyl-15-oxatetracyclo[8.7.1.02,7.014,18]octadeca-2(7),3,5,10,12,14(18)-hexaene-6,12-diol

InChI

InChI=1S/C21H24O4/c1-11-16(22)9-12-5-6-14-13(7-8-17(24-4)19(14)23)15-10-21(2,3)25-20(11)18(12)15/h7-9,15,22-23H,5-6,10H2,1-4H3

InChI Key

PXUNBQVWLWLIHU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2CCC3=C(C=CC(=C3O)OC)C4C2=C1OC(C4)(C)C)O

synonyms

racemosol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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